molecular formula C9H9ClN4 B3038245 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine CAS No. 832738-04-2

1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B3038245
CAS No.: 832738-04-2
M. Wt: 208.65 g/mol
InChI Key: AYHQHOGLGCSGJN-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 2-chlorobenzyl group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 2-chlorobenzyl chloride with 1H-1,2,4-triazole-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-Chlorobenzyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chlorobenzyl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly antifungal and antibacterial agents.

    Biological Studies: The compound is used in biological studies to investigate its effects on different biological pathways and targets. It can serve as a probe to study enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to the disruption of essential biological processes, such as cell wall synthesis in fungi or DNA replication in bacteria .

Comparison with Similar Compounds

1-(2-Chlorobenzyl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c10-8-4-2-1-3-7(8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHQHOGLGCSGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201222423
Record name 1-[(2-Chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832738-04-2
Record name 1-[(2-Chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832738-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared in analogy to example 3a) starting with 3-amino-1,2,4-triazole and 2-chloro benzyl chloride. The title compound was obtained as a colorless oil (Yield=11%). MS ISP (m/e): 209.0 & 211.0 (100 & 44) [(M+H)+].
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11%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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